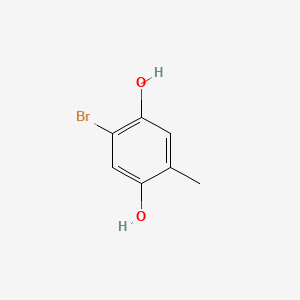

2-Bromo-5-methylbenzene-1,4-diol

Description

Contextualization within Halogenated Aromatic Hydroquinones and Phenols

Halogenated aromatic hydroquinones and phenols are a broad class of compounds that have garnered significant attention in various fields of chemistry. The introduction of a halogen atom, in this case, bromine, onto the aromatic ring of a hydroquinone (B1673460) or phenol (B47542) can profoundly influence its electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the bromine atom can increase the acidity of the hydroxyl groups and influence the regioselectivity of subsequent chemical transformations.

These compounds are integral to the study of microbial degradation of aromatic pollutants, with microorganisms utilizing specific enzymatic pathways to break down these often toxic substances. nih.gov The presence of halogens can impact the rate and mechanism of such degradation processes. Furthermore, halogenated phenols and their derivatives are widely used in industrial, agricultural, and pharmaceutical applications. nih.gov Their stability and reactivity make them valuable precursors in the synthesis of a wide array of more complex molecules. nih.gov

Historical Perspective on Research and Discovery of 2-Bromo-5-methylbenzene-1,4-diol

Early research into the bromination of cresols and other methylated phenols would have logically led to the synthesis of various brominated and methylated hydroquinones as researchers sought to understand the directing effects of different functional groups on aromatic rings. The specific isomer, 2-Bromo-5-methylbenzene-1,4-diol, would have been one of many compounds synthesized and characterized during this period of extensive exploration in organic synthesis. Its utility as a building block would have been recognized as the demand for functionalized aromatic intermediates grew in various chemical industries.

Significance of 2-Bromo-5-methylbenzene-1,4-diol as a Synthetic Building Block

The strategic placement of the bromo, methyl, and hydroxyl functional groups makes 2-Bromo-5-methylbenzene-1,4-diol a valuable and versatile building block in organic synthesis. The hydroxyl groups can be readily oxidized to the corresponding quinone, a reactive species that can participate in various cycloaddition and nucleophilic addition reactions. The bromine atom serves as a convenient handle for introducing further complexity through cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental tools for carbon-carbon bond formation.

The presence of the methyl group provides a point of steric and electronic differentiation on the aromatic ring, influencing the regiochemical outcome of subsequent reactions. This controlled substitution is crucial in the multi-step synthesis of complex target molecules. The ability to selectively functionalize different positions of the aromatic ring makes this compound a key intermediate in the construction of more elaborate molecular architectures.

Below is an interactive data table summarizing the key physicochemical properties of 2-Bromo-5-methylbenzene-1,4-diol:

| Property | Value |

| Chemical Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 67289-05-8 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 135-140 °C |

| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents |

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.

Overview of Current Academic Research Trajectories for 2-Bromo-5-methylbenzene-1,4-diol

Current research involving 2-Bromo-5-methylbenzene-1,4-diol primarily focuses on its application as a key intermediate in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. While direct studies on the compound itself are limited, its role as a precursor is evident in the broader scientific literature.

Researchers are exploring the use of this building block in the synthesis of:

Bioactive Molecules: The hydroquinone and bromophenol motifs are present in a variety of natural products and synthetic compounds with interesting biological activities. For instance, bromophenol derivatives have been investigated as potential inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the development of anti-diabetic agents. nih.gov While not the exact compound, the synthesis of more complex brominated dihydroxy-benzyl compounds highlights the potential of such scaffolds.

Novel Ligands for Catalysis: The functional groups on 2-Bromo-5-methylbenzene-1,4-diol can be modified to create new ligands for transition metal catalysts. The development of efficient and selective catalysts is a major focus in modern organic synthesis.

Functional Materials: The aromatic and functionalized nature of the molecule makes it a potential component in the synthesis of new polymers, dyes, and other organic materials with specific electronic or optical properties.

The versatility of 2-Bromo-5-methylbenzene-1,4-diol as a synthetic intermediate ensures its continued relevance in the exploration of new chemical entities and the development of innovative synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCDETQSXYAKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318987 | |

| Record name | 2-Bromo-5-methylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67289-05-8 | |

| Record name | NSC338410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-methylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-METHYLHYDROQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 5 Methylbenzene 1,4 Diol

Direct Halogenation Protocols for the Synthesis of 2-Bromo-5-methylbenzene-1,4-diol

Direct bromination of substituted benzene-1,4-diols represents a straightforward approach to introduce a bromine atom onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the hydroxyl and methyl groups already present on the ring.

Bromination of Substituted Benzene-1,4-diols

The direct bromination of 2-methylbenzene-1,4-diol (also known as methylhydroquinone) is a common method for the preparation of 2-Bromo-5-methylbenzene-1,4-diol. The hydroxyl groups are strong activating groups and direct ortho- and para- to themselves. The methyl group is a weaker activating group, also directing ortho- and para-. In 2-methylhydroquinone, the positions ortho to the hydroxyl groups and meta to the methyl group are the most activated and sterically accessible for electrophilic attack.

A study on the bromination of methylhydroquinone (B43894) utilized N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. japsonline.com The reaction was carried out by heating a solution of methylhydroquinone and NBS to reflux in a suitable solvent. japsonline.com The choice of solvent was found to significantly influence the yield of the desired product, 2-Bromo-5-methylbenzene-1,4-diol. japsonline.com

Table 1: Effect of Solvent on the Yield of 2-Bromo-5-methylbenzene-1,4-diol

| Solvent | Yield (%) |

|---|---|

| Chloroform (B151607) | 79.2 |

| Dichloromethane | 51.7 |

| Ethyl acetate | 50.4 |

| n-Hexane | 32.0 |

Data sourced from a study on the bromination of methylhydroquinone. japsonline.com

The data clearly indicates that chloroform is the superior solvent for this particular transformation, affording the highest yield of the brominated product. japsonline.com

Regioselective Bromination Techniques

Achieving high regioselectivity in the bromination of activated aromatic systems like methylhydroquinone is crucial to avoid the formation of undesired isomers. The use of specific brominating agents and reaction conditions can enhance the selectivity of the reaction. N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for such transformations as it provides a low, constant concentration of bromine, which can help in minimizing over-bromination and side reactions. masterorganicchemistry.com

For the bromination of activated phenols, various methods have been developed to achieve high para-selectivity. nih.gov While the target molecule is a hydroquinone (B1673460), the principles of controlling regioselectivity in electrophilic aromatic substitution are applicable. The interplay of steric hindrance and electronic effects of the substituents dictates the position of bromination. In the case of 2-methylhydroquinone, the position between the two hydroxyl groups is electronically deactivated, and the positions ortho to the hydroxyls are the most likely sites of attack. The directing effect of the methyl group further influences the final regiochemical outcome.

Multi-Step Synthetic Pathways Incorporating 2-Bromo-5-methylbenzene-1,4-diol as an Intermediate

Multi-step syntheses offer an alternative approach to control the regiochemistry of substitution and can be advantageous when the direct bromination of the hydroquinone is not efficient or selective.

Synthesis from m-Cresol (B1676322) and Related Precursors

A viable multi-step route to 2-Bromo-5-methylbenzene-1,4-diol can commence from m-cresol. The first step involves the synthesis of 2-methylhydroquinone from m-cresol. One reported method involves the oxidation of m-cresol using a Ti-superoxide catalyst and hydrogen peroxide in acetic acid, which primarily yields 2-methyl-1,4-benzoquinone. chemicalbook.com This quinone can then be reduced to 2-methylhydroquinone.

Subsequent bromination of the synthesized 2-methylhydroquinone would then lead to the desired 2-Bromo-5-methylbenzene-1,4-diol. This two-step approach, starting from m-cresol, allows for the controlled construction of the target molecule.

Reaction Scheme 1: Proposed Synthesis from m-Cresol

Conversion of Aminophenols via Diazotization and Bromination

Another strategic approach involves the use of a diazotization-bromination sequence, commonly known as the Sandmeyer reaction, on an appropriately substituted aminophenol. For the synthesis of a related compound, 2-bromo-5-methylphenol, a procedure starting from 6-amino-m-cresol has been detailed. chemicalbook.com

In this method, 6-amino-m-cresol is treated with sodium nitrite (B80452) and hydrobromic acid at low temperatures to form the corresponding diazonium salt. chemicalbook.com This intermediate is then decomposed in the presence of copper(I) bromide to yield 2-bromo-5-methylphenol. chemicalbook.com To obtain the target 2-Bromo-5-methylbenzene-1,4-diol, this synthetic intermediate would require a subsequent hydroxylation step. This pathway demonstrates the utility of diazotization reactions in introducing a bromo substituent at a specific position on the aromatic ring, which might be difficult to achieve through direct bromination.

Table 2: Synthesis of 2-Bromo-5-methylphenol via Diazotization

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 6-Amino-m-cresol | 1. NaNO₂, HBr, 0-10°C2. CuBr, HBr, reflux | 2-Bromo-5-methylphenol | 20 |

Data sourced from a procedure for the synthesis of 2-bromo-5-methylphenol. chemicalbook.com

Advanced Synthetic Transformations for 2-Bromo-5-methylbenzene-1,4-diol and its Analogues

The bromo-substituent in 2-Bromo-5-methylbenzene-1,4-diol and related compounds serves as a versatile handle for further functionalization. While specific advanced transformations of 2-Bromo-5-methylbenzene-1,4-diol are not extensively documented in the provided search results, the reactivity of aryl bromides is well-established in organic synthesis.

For instance, bromo-substituted aromatic compounds are key substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. nih.gov These reactions would enable the introduction of a wide range of alkyl, aryl, and alkynyl groups at the bromine-bearing position of the hydroquinone ring, leading to a diverse array of functionalized analogues.

Furthermore, the synthesis of bromo-substituted benzoquinones, which are oxidized forms of bromohydroquinones, has been reported. doaj.org The methods used to create these structures, such as bromination followed by oxidation, can be considered advanced transformations that lead to related but structurally distinct compounds with potential applications in materials science and medicinal chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) Utilizing the Bromine Moiety

The presence of a bromine atom on the aromatic ring of 2-Bromo-5-methylbenzene-1,4-diol makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fiveable.menobelprize.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (in this case, a protected form of 2-Bromo-5-methylbenzene-1,4-diol) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

A significant consideration for applying this reaction to 2-Bromo-5-methylbenzene-1,4-diol is the presence of the acidic hydroxyl groups on the hydroquinone scaffold. These groups can interfere with the catalytic cycle, often necessitating a protection strategy prior to the coupling reaction. Common protecting groups for phenols, such as ethers (e.g., methyl, benzyl) or silyl (B83357) ethers, would be suitable. Following the C-C bond formation, a deprotection step would yield the functionalized hydroquinone.

While specific examples utilizing 2-Bromo-5-methylbenzene-1,4-diol are not extensively documented in dedicated studies, the reaction conditions are well-established for a vast array of other bromo-aromatic compounds, including those with sensitive functional groups. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups (when others are appropriately protected), and the low toxicity of its boron-based reagents and byproducts compared to other organometallic reagents like those based on tin or zinc. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

This table outlines typical components and conditions for the Suzuki-Miyaura reaction, adaptable for substrates like protected 2-Bromo-5-methylbenzene-1,4-diol.

| Component | Example | Role/Function | Reference |

| Aryl Halide | Protected 2-Bromo-5-methylbenzene-1,4-diol | Electrophilic partner | nih.gov |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner | nih.govnih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates C-C bond formation | nih.govnobelprize.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent | nih.gov |

| Solvent | Toluene, Dioxane, 2-MeTHF, Water/Isopropanol | Dissolves reactants and facilitates reaction | nih.gov |

Functional Group Interconversions on the Benzene-1,4-diol (B12442567) Scaffold

The benzene-1,4-diol (hydroquinone) moiety of the title compound is reactive and can undergo several useful functional group interconversions (FGIs). These transformations allow for the synthesis of a variety of derivatives, modifying the electronic and physical properties of the molecule.

Oxidation to Benzoquinone: One of the most characteristic reactions of hydroquinones is their oxidation to the corresponding benzoquinone. This transformation is a reversible redox process. For 2-Bromo-5-methylbenzene-1,4-diol, oxidation would yield 2-Bromo-5-methyl-1,4-benzoquinone (B77567). A variety of oxidizing agents can accomplish this, ranging from classic inorganic oxidants to more modern, catalytic methods.

Etherification and Esterification of Hydroxyl Groups: The two hydroxyl groups can be converted into ethers or esters. Etherification, commonly performed using alkyl halides under basic conditions (Williamson ether synthesis), or esterification with acyl chlorides or anhydrides, can serve multiple purposes. These reactions can act as a protection strategy for the hydroxyl groups before performing further reactions (like the Suzuki coupling mentioned previously) or can be used to permanently install new functional groups to create target molecules with specific properties. For instance, the demethylation of methoxy-substituted aromatics using reagents like boron tribromide (BBr₃) is a common strategy to form phenols and hydroquinones. mdpi.com

Table 2: Potential Functional Group Interconversions for 2-Bromo-5-methylbenzene-1,4-diol

This interactive table summarizes key transformations of the hydroquinone core.

| Transformation | Reagents & Conditions | Product Type | Potential Utility | Reference |

| Oxidation | (NH₄)₂Ce(NO₃)₆ (CAN); NaIO₄; O₂, catalyst | Benzoquinone | Redox-active materials, synthetic intermediates | nih.gov |

| Etherification | CH₃I, K₂CO₃; BnBr, NaH | Dialkoxyarene | Protecting groups, modifying solubility | mdpi.com |

| Esterification | Ac₂O, Pyridine; Benzoyl chloride, Et₃N | Diacetoxy/Dibenzoyloxyarene | Protecting groups, prodrugs | mdpi.com |

| Demethylation (of a diether) | BBr₃; HBr; AlCl₃ | Hydroquinone | Deprotection to reveal hydroxyl groups | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis of 2-Bromo-5-methylbenzene-1,4-diol

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. For a foundational chemical like 2-Bromo-5-methylbenzene-1,4-diol, developing sustainable synthetic routes is of significant interest.

Traditional methods for synthesizing substituted hydroquinones often involve multi-step processes with stoichiometric reagents and hazardous solvents. Greener alternatives focus on catalytic processes and environmentally benign reagents and media.

Catalytic Oxidation with Green Oxidants: One promising approach is the direct oxidation of substituted phenols. For example, the synthesis of 2-methylhydroquinone from m-cresol can be achieved using hydrogen peroxide (H₂O₂) as a clean oxidant. chemicalbook.com H₂O₂ is considered a green reagent as its only byproduct is water. The use of a recyclable, heterogeneous catalyst, such as a titanium-superoxide species, further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. chemicalbook.com

Electrochemical Synthesis: Electrosynthesis offers a powerful green alternative to traditional chemical redox reactions. acs.org By using electricity as a "reagent," the need for stoichiometric oxidizing or reducing agents is eliminated, significantly reducing chemical waste. The synthesis of hydroquinones can be achieved electrochemically from more readily available precursors like phenols. acs.org Recent advances have focused on developing methods that are scalable and utilize simple equipment, making them viable for industrial application. acs.org

Use of Greener Solvents: A key principle of green chemistry is the replacement of volatile and hazardous organic solvents. The synthesis of hydroquinone salts has been demonstrated in water, a significant improvement over traditional methods that use solvents like methanol (B129727). ijche.com This approach is not only safer but also more environmentally friendly and cost-effective. ijche.com

Table 3: Comparison of Synthetic Approaches for Substituted Hydroquinones

This table contrasts traditional methods with greener, more sustainable alternatives.

| Feature | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach | Reference |

| Oxidant | Stoichiometric metal oxidants (e.g., CrO₃) | H₂O₂, O₂, Electricity | Benign byproducts (H₂O), reduced waste | chemicalbook.comacs.org |

| Catalyst | Often none (stoichiometric) | Heterogeneous, recyclable catalysts (e.g., Ti-superoxide) | Catalyst can be recovered and reused | chemicalbook.com |

| Solvent | Halogenated hydrocarbons, Methanol | Water, Supercritical CO₂ | Reduced toxicity and environmental impact | ijche.com |

| Energy | Often requires significant heating | Can operate at ambient temperature (e.g., electrochemistry) | Lower energy consumption | acs.org |

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 5 Methylbenzene 1,4 Diol

Electrophilic Aromatic Substitution Reactions of 2-Bromo-5-methylbenzene-1,4-diol

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com It involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. byjus.com The reaction generally proceeds via a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is usually the formation of this carbocation intermediate. libretexts.org In the case of 2-Bromo-5-methylbenzene-1,4-diol, the powerful activating nature of the two hydroxyl groups dominates, making the ring highly nucleophilic and prone to substitution at the available positions.

Further Halogenation Studies

The benzene ring of 2-Bromo-5-methylbenzene-1,4-diol is highly activated towards electrophilic substitution. The positions open for substitution are C3 and C6. Given the strong ortho-, para-directing nature of the two hydroxyl groups and the methyl group, a second halogenation reaction is anticipated to occur readily. The directing effects of the existing substituents would favor the substitution at position C6, which is ortho to one hydroxyl group and the methyl group, and para to the other hydroxyl group.

For instance, bromination using bromine (Br₂) in the presence of a mild solvent, without the need for a strong Lewis acid catalyst due to the activated ring, would be expected to yield 2,3-dibromo-5-methylbenzene-1,4-diol.

Table 1: Predicted Outcome of Further Halogenation

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| 2-Bromo-5-methylbenzene-1,4-diol | Br₂, Solvent (e.g., CH₂Cl₂) | 2,3-Dibromo-5-methylbenzene-1,4-diol |

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org Nitration involves the introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing SO₃). libretexts.orgyoutube.com

Due to the high activation of the ring in 2-Bromo-5-methylbenzene-1,4-diol, nitration would likely proceed under milder conditions, potentially with dilute nitric acid alone, to prevent oxidation of the hydroquinone (B1673460) moiety. masterorganicchemistry.com The substitution pattern would again be directed by the powerful activating hydroxyl groups to the available ortho position. Sulfonation is a reversible process, and the sulfonic acid group can act as a blocking group in more complex syntheses. libretexts.org

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 2-Bromo-5-methyl-3-nitrobenzene-1,4-diol |

Nucleophilic Substitution Reactions Involving the Bromine Atom in 2-Bromo-5-methylbenzene-1,4-diol

Aryl halides, such as 2-Bromo-5-methylbenzene-1,4-diol, are generally resistant to classical nucleophilic substitution reactions under standard conditions due to the high strength of the carbon-halogen bond and the steric hindrance of the benzene ring.

SN1 and SN2 Reaction Pathways

The SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms are not typically observed for aryl halides. An SN1 reaction would require the formation of a highly unstable aryl cation. The SN2 pathway is inhibited because the nucleophile cannot access the carbon atom from the backside due to the obstruction by the aromatic ring. Therefore, direct displacement of the bromine atom in 2-Bromo-5-methylbenzene-1,4-diol by nucleophiles via SN1 or SN2 pathways is considered mechanistically unfavorable.

Palladium-Catalyzed Nucleophilic Substitutions

Modern synthetic chemistry offers powerful alternatives for the functionalization of aryl halides through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly versatile for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. nih.govnih.gov Aryl bromides are excellent substrates for these transformations.

Common examples include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions proceed through a catalytic cycle that generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. Given the presence of the bromo substituent, 2-Bromo-5-methylbenzene-1,4-diol is a viable candidate for such coupling reactions, allowing for the introduction of a wide range of substituents in place of the bromine atom.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner (Example) | General Product Structure |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 3-Methyl-5-phenylbenzene-1,4-diol |

| Heck Coupling | Styrene | 2-(2-Phenylethenyl)-5-methylbenzene-1,4-diol |

Oxidation and Reduction Pathways of 2-Bromo-5-methylbenzene-1,4-diol

The hydroquinone moiety of 2-Bromo-5-methylbenzene-1,4-diol is susceptible to oxidation. Hydroquinones can undergo a reversible two-electron, two-proton oxidation to form the corresponding quinone. This redox behavior is a characteristic feature of this class of compounds.

The oxidation of 2-Bromo-5-methylbenzene-1,4-diol with a suitable oxidizing agent (e.g., potassium dichromate, silver(I) oxide) would yield 2-bromo-5-methyl-1,4-benzoquinone (B77567). sigmaaldrich.comuni.lu This reaction involves the removal of two hydrogen atoms from the hydroxyl groups and the formation of two carbonyl groups, transforming the aromatic ring into a conjugated cyclohexadienedione system.

Conversely, the resulting 2-bromo-5-methyl-1,4-benzoquinone can be reduced back to the hydroquinone form using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd). stackexchange.com This redox interconversion is a key aspect of the chemistry of hydroquinones and quinones.

Table 4: Oxidation and Reduction Reactions

| Transformation | Reagents (Example) | Product |

|---|---|---|

| Oxidation | K₂Cr₂O₇, H₂SO₄ | 2-Bromo-5-methyl-1,4-benzoquinone |

Selective Oxidation of Hydroxyl Groups

The selective oxidation of the hydroxyl groups in 2-Bromo-5-methylbenzene-1,4-diol transforms the hydroquinone into its corresponding quinone, 2-bromo-5-methyl-1,4-benzoquinone. This transformation is a characteristic reaction of hydroquinones. The reaction mechanism for hydroquinones with hydroxyl groups in the para position typically proceeds through an electron transfer (ET) process rather than electrophilic aromatic substitution (EAS). nih.gov This leads to the quantitative formation of the corresponding quinone. nih.gov

A variety of oxidizing agents can be employed for this transformation. The choice of reagent can be influenced by the desired selectivity and reaction conditions.

Table 1: Reagents for Oxidation of Substituted Hydroquinones

| Oxidizing Agent | Reaction Conditions | Product | Reference |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous solution, buffer (e.g., phosphate) | p-Benzoquinone | General knowledge |

| Silver(I) oxide (Ag₂O) | Anhydrous solvent (e.g., ether, THF) | p-Benzoquinone | General knowledge |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724)/water | p-Benzoquinone | General knowledge |

| Bromine (Br₂) | Varies | p-Benzoquinone | nih.gov |

For 2-Bromo-5-methylbenzene-1,4-diol, oxidation yields 2-bromo-5-methyl-(1,4)benzoquinone, a commercially available compound. sigmaaldrich.com The reaction involves the removal of two protons and two electrons from the hydroquinone ring, resulting in the formation of two carbonyl groups and a conjugated dienone system.

Reductive Dehalogenation Strategies

The carbon-bromine bond in 2-Bromo-5-methylbenzene-1,4-diol can be cleaved through reductive dehalogenation, replacing the bromine atom with a hydrogen atom to yield 2-methylbenzene-1,4-diol (methylhydroquinone). This transformation is valuable for removing halogen atoms from aromatic rings. Catalytic hydrodehalogenation is a common and efficient method.

Palladium-based catalysts are particularly effective for this purpose. For instance, silica-supported palladium (Pd/SiO₂) has been used for the complete debromination of other brominated organic compounds. nih.gov The reaction often proceeds via hydrogenolysis, where a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like 2-propanol) is used in the presence of the catalyst. nih.gov A hydroquinone-based palladium complex has also been shown to act as a tandem catalyst for Suzuki-Miyaura cross-coupling followed by the reduction of other functionalities, and it demonstrates potential for dehalogenation. rsc.org

Table 2: Catalytic Systems for Reductive Dehalogenation

| Catalyst System | Reductant/Solvent | Substrate Type | Key Finding | Reference |

| Pd/SiO₂ / NaOH | 2-Propanol/Methanol (B129727) | Hexabromocyclododecane | Complete debromination achieved at 35°C. | nih.gov |

| [Pd(H₂L)(Cl)₂] (hydroquinone-based) | Water | Nitroarenes with Br/I | Potential for dehalogenation and reduction in a single pot. | rsc.org |

The mechanism for palladium-catalyzed hydrodebromination typically involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a step where the resulting organopalladium intermediate reacts with a hydride source to regenerate the catalyst and yield the dehalogenated product.

Derivatization Reactions of 2-Bromo-5-methylbenzene-1,4-diol

The two hydroxyl groups of 2-Bromo-5-methylbenzene-1,4-diol are key sites for derivatization, allowing for the synthesis of a wide range of new molecules through esterification and etherification. Further derivatization can be achieved by first modifying the core structure, for instance, by introducing an amino group, which can then participate in reactions like Schiff base formation.

Esterification and Etherification of Hydroxyl Groups

The phenolic hydroxyl groups of 2-Bromo-5-methylbenzene-1,4-diol can be readily converted into esters and ethers.

Esterification is typically achieved by reacting the diol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl groups into ester functionalities. For example, reacting 2-Bromo-5-methylbenzene-1,4-diol with acetic anhydride would yield 2-bromo-5-methyl-1,4-phenylene diacetate. A similar transformation has been demonstrated in the acylation of 1,4-dihydroxyanthraquinone to form 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. mdpi.com

Etherification can be accomplished through various methods, including the Williamson ether synthesis (reaction with an alkyl halide in the presence of a strong base) or the Mitsunobu reaction. A modified Mitsunobu protocol, utilizing a PBu₃/TMAD/Et₃N system in a non-polar solvent, has been shown to be efficient for the formation of hydroquinone dialkyl ethers from secondary alcohols. researchgate.net Furthermore, hydroxyl groups on hydroquinone derivatives are often protected as ethers, such as tert-butyldimethylsilyl (TBS) ethers, during multi-step syntheses. acs.org

Schiff Base Formation with Amino-Substituted Derivatives

Schiff bases are compounds containing an imine or azomethine group (–C=N–) and are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov To generate a Schiff base from 2-Bromo-5-methylbenzene-1,4-diol, the molecule must first be derivatized to contain either a primary amino group or a carbonyl group.

Plausible Route to Schiff Base Formation:

Introduction of a Functional Group:

Amination: An amino group could potentially be introduced via nucleophilic aromatic substitution on a related precursor or through reduction of a nitro group, which would first have to be installed on the ring. The synthesis of aminoanthraquinones from their methoxy (B1213986) derivatives using an amine in the presence of a catalyst like iodobenzene (B50100) diacetate provides a precedent for such substitutions. mdpi.com

Formylation: A carbonyl group can be introduced onto the aromatic ring. Ortho-formylation of phenols can be achieved using paraformaldehyde and magnesium dichloride in THF, which would introduce an aldehyde group adjacent to one of the hydroxyls. orgsyn.org

Condensation Reaction:

If an amino-derivative of 2-bromo-5-methylbenzene-1,4-diol is synthesized, it can then be reacted with an aldehyde or ketone to form the corresponding Schiff base. nih.govresearchgate.net

If a formyl-derivative (an aldehyde) is created, it can be condensed with a primary amine to yield the Schiff base. researchgate.net

This two-step derivatization highlights the potential to use 2-Bromo-5-methylbenzene-1,4-diol as a building block for more complex ligand structures.

Reaction Kinetics and Thermodynamic Analysis for Reactions Involving 2-Bromo-5-methylbenzene-1,4-diol

Detailed kinetic and thermodynamic data specifically for reactions involving 2-Bromo-5-methylbenzene-1,4-diol are not widely available in the literature. However, data for the parent compound, hydroquinone, and related reactions provide a valuable framework for understanding its behavior.

Reaction Kinetics: Studies on the reaction of bromine with various phenolic compounds show that the reactivity is very high, with apparent second-order rate constants at pH 7 typically in the range of 10⁴ to 10⁷ M⁻¹s⁻¹. nih.gov For hydroquinone, the reaction with bromine proceeds via electron transfer. nih.gov The rate of reaction is significantly influenced by the pH and the speciation of the phenolic compound (i.e., the degree of deprotonation of the hydroxyl groups). nih.gov The fully deprotonated phenolate (B1203915) species are generally much more reactive than the protonated forms.

Thermodynamic Analysis: Thermodynamic properties for the parent compound, hydroquinone, have been well-characterized and serve as a useful reference. The introduction of methyl and bromo substituents would be expected to alter these values, but the fundamental data for hydroquinone provide a solid baseline.

**Table 3: Selected Thermodynamic Data for Hydroquinone (C₆H₆O₂) **

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 24.4 | kJ/mol | nist.gov |

| Enthalpy of Sublimation (ΔsubH) at 332 K | 106 | kJ/mol | nist.gov |

| Solid Phase Heat Capacity (Cp,solid) at 298.15 K | 131.90 | J/mol·K | nist.gov |

| Standard Solid Enthalpy of Formation (ΔfH°solid) | -379.7 ± 0.6 | kJ/mol | chemeo.com |

These data are fundamental to process design, safety analysis, and mechanistic studies involving hydroquinone and its derivatives. For instance, the enthalpy of sublimation is relevant for purification processes, while heat capacity and enthalpy of formation are crucial for calculating reaction enthalpies and understanding the energy balance of chemical processes.

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 5 Methylbenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a definitive structural elucidation of 2-Bromo-5-methylbenzene-1,4-diol can be achieved.

In the ¹H NMR spectrum of 2-Bromo-5-methylbenzene-1,4-diol, distinct signals corresponding to each type of proton in the molecule are expected. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. docbrown.infopressbooks.publibretexts.orglibretexts.org The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromine atom. The hydroxyl protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between 3.0 and 8.0 ppm. pressbooks.publibretexts.org The methyl protons will give rise to a singlet in the upfield region, generally around 2.0-2.5 ppm. The aromatic protons will exhibit splitting patterns (doublets or singlets) depending on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-5-methylbenzene-1,4-diol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 3) | 6.8 - 7.2 | Singlet | 1H |

| Aromatic H (position 6) | 6.6 - 7.0 | Singlet | 1H |

| -OH (position 1) | 4.5 - 8.0 | Broad Singlet | 1H |

| -OH (position 4) | 4.5 - 8.0 | Broad Singlet | 1H |

| -CH₃ (position 5) | 2.1 - 2.4 | Singlet | 3H |

Note: Predicted values are based on general principles of NMR spectroscopy for substituted phenols.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the benzene ring will resonate in the range of 110-160 ppm. The carbons attached to the hydroxyl groups will be significantly deshielded and appear further downfield. libretexts.org The carbon bearing the bromine atom will also have a characteristic chemical shift, and the methyl carbon will appear at a much higher field, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-methylbenzene-1,4-diol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-OH) | 145 - 155 |

| C2 (-Br) | 110 - 120 |

| C3 | 115 - 125 |

| C4 (-OH) | 145 - 155 |

| C5 (-CH₃) | 125 - 135 |

| C6 | 115 - 125 |

| -CH₃ | 15 - 25 |

Note: Predicted values are based on general principles of NMR spectroscopy for substituted phenols.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. mnstate.edulibretexts.org

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For 2-Bromo-5-methylbenzene-1,4-diol, this would primarily confirm the through-bond coupling between any adjacent aromatic protons, although in this specific substitution pattern, the aromatic protons are isolated and would appear as singlets, showing no cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the proton signals of the aromatic hydrogens and the methyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as C1, C2, C4, and C5, by observing their correlations with the methyl and aromatic protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.orgokstate.edunist.govnist.gov The IR spectrum of 2-Bromo-5-methylbenzene-1,4-diol is expected to show characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Br bonds.

Table 3: Characteristic IR Absorption Bands for 2-Bromo-5-methylbenzene-1,4-diol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. libretexts.orglibretexts.orgokstate.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For 2-Bromo-5-methylbenzene-1,4-diol (C₇H₇BrO₂), HRMS would provide an accurate mass measurement, which can be used to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic compounds. researchgate.netnih.govresearchgate.netnih.govphcogres.com For 2-Bromo-5-methylbenzene-1,4-diol, a reversed-phase HPLC method would be suitable. This would typically involve a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic hydroxyl groups) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.netphcogres.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound will absorb UV light.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. acs.orgacs.orgosti.govoup.comnih.gov For the GC analysis of 2-Bromo-5-methylbenzene-1,4-diol, derivatization of the hydroxyl groups (e.g., by silylation) may be necessary to increase its volatility and thermal stability. The use of a capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. oup.com GC-MS would not only provide separation but also mass spectral data for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like 2-Bromo-5-methylbenzene-1,4-diol, often after a derivatization step to increase volatility.

In a typical GC-MS analysis, the compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For 2-Bromo-5-methylbenzene-1,4-diol, the mass spectrum is characterized by the presence of a molecular ion peak and several fragment ions. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

A study reporting on the analysis of a brominated methyl hydroquinone (B1673460) derivative, confirmed to be 2-Bromo-5-methylbenzene-1,4-diol, showed a prominent mass peak at an m/z of 200.957, which corresponds to the molecular weight of the compound. japsonline.com The fragmentation of this compound is expected to follow patterns typical for hydroxylated and halogenated aromatic compounds. Key fragmentation pathways would likely involve the loss of a methyl group (CH₃), a hydroxyl group (OH), or a bromine atom (Br). The cleavage of the aromatic ring itself can also occur, leading to smaller fragment ions. The analysis of a related compound, methylhydroquinone (B43894), by GC-MS has been documented, providing a reference for the chromatographic behavior of such substituted hydroquinones. researchgate.net

Table 1: Predicted GC-MS Data for 2-Bromo-5-methylbenzene-1,4-diol

| Parameter | Predicted Value/Characteristic |

|---|---|

| Retention Time | Dependent on the specific GC column and temperature program. Expected to be longer than for unsubstituted hydroquinone due to higher molecular weight. |

| Molecular Ion (M+) | Expected at m/z 202 and 204 (due to 79Br and 81Br isotopes). |

| Key Fragment Ions (m/z) | Possible fragments include [M-CH₃]⁺, [M-OH]⁺, [M-Br]⁺, and fragments from ring cleavage. |

| Derivatization | Silylation (e.g., with BSTFA or MSTFA) is often employed to increase the volatility of hydroquinones for GC-MS analysis. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. As such, it is highly suitable for the analysis of 2-Bromo-5-methylbenzene-1,4-diol without the need for derivatization.

In HPLC, a liquid sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a moderately polar compound like 2-Bromo-5-methylbenzene-1,4-diol, reversed-phase HPLC is the most common approach.

A typical reversed-phase HPLC method would utilize a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol. An acidic modifier, such as formic acid, acetic acid, or phosphoric acid, is often added to the mobile phase to ensure the hydroxyl groups of the hydroquinone are protonated, leading to better peak shape and retention. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.

While specific HPLC methods for 2-Bromo-5-methylbenzene-1,4-diol are not widely published, methods for the analysis of hydroquinone and its derivatives are well-established. nih.govnih.govwisdomlib.org These methods can be readily adapted for the target compound. For instance, a gradient elution with a water/acetonitrile mobile phase on a C18 column would be a suitable starting point for method development.

Table 2: Proposed HPLC Method Parameters for 2-Bromo-5-methylbenzene-1,4-diol

| Parameter | Proposed Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution, starting with a higher percentage of A and increasing the percentage of B over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at the wavelength of maximum absorbance (λmax), likely in the range of 280-300 nm. |

| Retention Time | Expected to be longer than that of unsubstituted hydroquinone due to the presence of the bromine and methyl groups increasing its hydrophobicity. |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 2-Bromo-5-methylbenzene-1,4-diol, single-crystal X-ray diffraction can provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In an XRD experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the ordered arrangement of atoms results in a unique diffraction pattern of constructive interference. By analyzing the positions and intensities of the diffracted spots, the electron density map of the crystal can be constructed, from which the atomic positions are determined.

Table 3: Predicted Crystallographic Data for 2-Bromo-5-methylbenzene-1,4-diol (Based on Analogs)

| Parameter | Predicted Characteristic |

|---|---|

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or orthorhombic. |

| Space Group | Dependent on the packing symmetry, with common space groups for organic molecules being P2₁/c, P-1, etc. |

| Key Intermolecular Interactions | Strong O-H···O hydrogen bonding is expected to be the dominant interaction, forming networks. C-H···O and potential halogen bonding (C-Br···O) may also be present. |

| Molecular Conformation | The relative orientation of the hydroxyl groups and the planarity of the benzene ring will be determined. |

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Methylbenzene 1,4 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting the properties of molecular systems. DFT methods are widely utilized for their balance of computational cost and accuracy in describing electronic structures.

Geometry Optimization and Electronic Structure Determination

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For 2-Bromo-5-methylbenzene-1,4-diol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. Based on studies of similar molecules like hydroquinone (B1673460) and its derivatives, the benzene (B151609) ring is expected to be largely planar, with the hydroxyl and methyl groups exhibiting specific orientations relative to the ring. The presence of the bulky bromine atom and the methyl group will likely induce some steric strain, potentially leading to slight distortions from a perfectly planar geometry.

The electronic structure, which encompasses the distribution of electrons within the molecule, is also determined through these calculations. This provides a foundational understanding of the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters for 2-Bromo-5-methylbenzene-1,4-diol (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-Br bond length | ~1.90 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-O-H bond angle | ~109° |

| Aromatic ring planarity | Near planar |

Note: These are illustrative values based on general knowledge and data from analogous compounds. Precise values would require specific DFT calculations for 2-Bromo-5-methylbenzene-1,4-diol.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

For 2-Bromo-5-methylbenzene-1,4-diol, characteristic vibrational frequencies are expected for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring and methyl group, C-C stretching within the aromatic ring, and the C-Br stretching mode. Studies on hydroquinone and trimethylhydroquinone (B50269) have shown that DFT calculations can accurately predict these vibrational modes. updatepublishing.com The calculated IR and Raman spectra would serve as a theoretical benchmark for the experimental characterization of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). Computational methods can calculate the energies and visualize the spatial distribution of these orbitals.

For 2-Bromo-5-methylbenzene-1,4-diol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, reflecting the electron-donating nature of these functionalities. The LUMO, conversely, is likely to be distributed over the aromatic ring, with potential contributions from the bromine atom, indicating the sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap and its Correlation with Reactivity

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Hydroquinones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hydroquinone | -5.5 | -0.5 | 5.0 |

| Methylhydroquinone (B43894) | -5.3 | -0.4 | 4.9 |

| Bromohydroquinone (B146026) | -5.7 | -0.8 | 4.9 |

| 2-Bromo-5-methylbenzene-1,4-diol | (Predicted) | (Predicted) | (Predicted) |

Note: The values for hydroquinone, methylhydroquinone, and bromohydroquinone are illustrative and based on general trends. Specific calculations are required for accurate energies for 2-Bromo-5-methylbenzene-1,4-diol.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For 2-Bromo-5-methylbenzene-1,4-diol, the MEP map is expected to show regions of high negative potential around the oxygen atoms of the hydroxyl groups, making them likely sites for electrophilic attack and hydrogen bond donation. The hydrogen atoms of the hydroxyl groups would, in turn, exhibit positive potential, indicating their role as hydrogen bond donors. The aromatic ring will likely show a mixed potential, with the electron-donating methyl group enhancing the negative potential in its vicinity. The bromine atom, being electronegative, will also influence the electrostatic potential map. Understanding the MEP is crucial for predicting how the molecule will interact with other chemical species.

Prediction of Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a molecule of 2-Bromo-5-methylbenzene-1,4-diol, the MEP surface would highlight the electronegative oxygen atoms of the hydroxyl groups and the bromine atom as regions of negative potential, indicated by shades of red or yellow. These areas are prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue coloration), marking them as sites for nucleophilic attack. The aromatic ring itself would show a distribution of potential, influenced by the electron-withdrawing bromine and electron-donating hydroxyl and methyl groups.

Such an analysis is fundamental in understanding the molecule's non-covalent interactions, such as hydrogen bonding, and predicting its reactive behavior in various chemical environments. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule, offering insights into its stability. This method examines the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions, known as the second-order perturbation energy (E(2)), quantifies the stabilization resulting from electron delocalization.

Reactivity Descriptors and Chemical Potential Predictions

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the global and local reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

The chemical potential indicates the tendency of electrons to escape from a system. Hardness and its reciprocal, softness, describe the resistance to change in electron distribution. The electrophilicity index measures the propensity of a species to accept electrons.

For 2-Bromo-5-methylbenzene-1,4-diol, these global reactivity descriptors would be calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap generally signifies higher reactivity. dergipark.org.trresearchgate.net Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. researchgate.net

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency |

| Hardness (η) | (E_LUMO - E_HOMO) | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

This table presents the formulas and significance of common reactivity descriptors. Actual values for 2-Bromo-5-methylbenzene-1,4-diol would require specific computational calculations.

Investigation of Intramolecular Interactions and Hydrogen Bonding

The structure and properties of 2-Bromo-5-methylbenzene-1,4-diol are significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of hydroxyl groups in proximity to the bromine atom and the benzene ring allows for the formation of intramolecular hydrogen bonds.

Computational studies would investigate the potential for hydrogen bonds between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group, or with the bromine atom. The strength and geometry of these bonds can be characterized by analyzing bond lengths, bond angles, and vibrational frequencies. mdpi.comresearchgate.net NBO analysis can further quantify the strength of these interactions by calculating the stabilization energy associated with the donor-acceptor orbitals involved in the hydrogen bond. nih.gov These intramolecular hydrogen bonds can play a crucial role in determining the conformational preferences and the chemical reactivity of the molecule.

Academic Applications and Emerging Research Directions for 2 Bromo 5 Methylbenzene 1,4 Diol

Role as a Chemical Building Block in the Synthesis of Complex Organic Molecules

The reactivity of 2-Bromo-5-methylbenzene-1,4-diol, particularly the presence of the bromine atom and the hydroxyl groups, allows for its use as a versatile starting material or intermediate in the creation of a diverse range of organic molecules.

Precursor in Natural Product Total Synthesis

2-Bromo-5-methylbenzene-1,4-diol serves as a key precursor in the synthesis of analogues of the natural product toluquinol. The synthesis of this brominated derivative typically starts from toluquinol, which undergoes a three-step process to yield bromo-toluquinone. Subsequent reduction of this bromo-quinone, often with sodium dithionite, provides 2-Bromo-5-methylbenzene-1,4-diol. amazonaws.commdpi.com

This hydroquinone (B1673460) is then utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce various substituents at the 2-position, leading to the formation of 2,5-disubstituted analogues of toluquinol. amazonaws.commdpi.com This strategy has been successfully employed to create a library of toluquinol derivatives for further biological evaluation.

Intermediate for Pharmaceutical and Agrochemical Candidates

The utility of 2-Bromo-5-methylbenzene-1,4-diol extends to its role as an intermediate in the development of potential pharmaceutical and agrochemical agents.

In the pharmaceutical realm, the toluquinol analogues synthesized from this brominated hydroquinone have been investigated for their cytotoxic activity against various cancer cell lines. amazonaws.com The ability to readily modify the structure through the Suzuki coupling allows for the exploration of structure-activity relationships, aiming to enhance the therapeutic potential of these compounds.

While direct application in agrochemical synthesis is less documented, the broader class of substituted hydroquinones has shown promise as insect feeding deterrents. google.com The synthesis of such compounds often involves the introduction of alkyl groups onto the hydroquinone ring. google.com The reactivity of 2-Bromo-5-methylbenzene-1,4-diol makes it a plausible candidate for the synthesis of novel agrochemicals, where the bromo and methyl substituents could be further functionalized to optimize activity and selectivity. Research into the herbicidal and fungicidal properties of derivatives of this compound could be a promising avenue for future investigations. umich.edunih.govjlu.edu.cn

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds for high-throughput screening. nih.govresearchgate.net The structure of 2-Bromo-5-methylbenzene-1,4-diol, with its multiple functionalization points (two hydroxyl groups and a bromine atom), makes it an attractive scaffold for the generation of combinatorial libraries.

While specific examples of combinatorial libraries built around this exact compound are not extensively reported, the principles of combinatorial library design support its potential in this area. researchgate.netuci.edunih.gov The hydroxyl groups can be derivatized through etherification or esterification, while the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. This would enable the creation of a vast array of molecules with varied three-dimensional structures and physicochemical properties, suitable for screening against a wide range of biological targets.

Investigation in Enzyme-Substrate Interaction Studies (In Vitro)

The presence of a halogen atom in 2-Bromo-5-methylbenzene-1,4-diol makes it an interesting substrate for studying enzyme-substrate interactions, particularly for enzymes that metabolize halogenated compounds or are inhibited by them.

Mechanistic Studies of Enzymatic Reactions with Halogenated Substrates

The study of enzymatic reactions involving halogenated substrates is crucial for understanding the metabolism of xenobiotics and for the design of enzyme inhibitors. While direct enzymatic studies on 2-Bromo-5-methylbenzene-1,4-diol are limited, research on analogous brominated hydroquinones provides valuable insights.

For instance, the bromination of methyl hydroquinone has been shown to enhance its inhibitory activity against cyclooxygenase (COX) enzymes. japsonline.com This suggests that the bromine atom plays a significant role in the interaction with the enzyme's active site. Such studies on the enzymatic processing of brominated hydroquinones can elucidate the mechanisms of halogenated substrate recognition and transformation by various enzymes. researchgate.net

Inhibition Studies on Specific Enzymes (e.g., PTP1B, α-glucosidase)

Protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase are important therapeutic targets for the management of type 2 diabetes and other metabolic disorders. While there is no direct evidence of 2-Bromo-5-methylbenzene-1,4-diol inhibiting these specific enzymes, the broader class of halogenated and substituted hydroquinones has shown inhibitory activity against them.

Studies have demonstrated that various natural and synthetic compounds containing hydroquinone or related phenolic structures can inhibit PTP1B and α-glucosidase. amazonaws.com The presence of a halogen atom can influence the electronic properties and binding affinity of the inhibitor to the enzyme. Therefore, it is plausible that 2-Bromo-5-methylbenzene-1,4-diol and its derivatives could exhibit inhibitory activity against these enzymes. Further research, including in vitro inhibition assays and kinetic studies, is warranted to explore this potential.

Research on In Vitro Biological Activities and Mechanistic Pathways (excluding clinical data)

The unique structure of 2-Bromo-5-methylbenzene-1,4-diol, featuring a hydroquinone ring with bromine and methyl substituents, underpins its investigated biological effects. Research has primarily centered on its antioxidant and anti-inflammatory potential, with explorations into other enzymatic interactions.

Phenolic compounds are well-regarded for their antioxidant capabilities, which are often attributed to their ability to donate hydrogen atoms to neutralize free radicals. nih.gov The antioxidant potential of synthetic methylbenzenediol derivatives has been a subject of investigation. nih.govresearchgate.net Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are common for evaluating this activity. researchgate.net

The antioxidant activity of phenolic compounds is closely linked to their molecular structure. researchgate.net For instance, research on various methylbenzenediol derivatives shows that their ability to scavenge DPPH radicals is a key measure of their antioxidant power. researchgate.net In one study, it was observed that one mole of 2-methylbenzene-1,4-diol could scavenge four moles of DPPH radicals. However, the introduction of a bulky tert-butyl group, as seen in 2-(tert-butyl)-5-methylbenzene-1,4-diol, reduced this to two moles, suggesting that steric hindrance can play a significant role in scavenging efficiency. researchgate.net The number and position of hydroxyl groups are also critical factors, with more hydroxyl groups generally leading to better scavenging activity. nih.gov

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

| Compound | Antioxidant Assay | Key Findings | Reference |

| 2-methylbenzene-1,4-diol | DPPH Radical Scavenging | 1 mole of the compound scavenges 4 moles of DPPH radicals. | researchgate.net |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol | DPPH Radical Scavenging | 1 mole of the compound scavenges 2 moles of DPPH radicals; activity is reduced by steric hindrance. | researchgate.net |

| Various Bromophenols | General Antioxidant Activity | Hydroxyl (OH) groups are crucial for free radical scavenging activity. | mdpi.com |

| Tetrahydroxyl-phenol antioxidant (MPBHQ) | DPPH Radical Scavenging | Showed superior scavenging ability compared to BHT, TBHQ, and HQ, attributed to a higher number of phenolic hydroxyl groups. | nih.gov |

Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. researchgate.netmdpi.com Lipopolysaccharide (LPS), a component of gram-negative bacteria, is widely used in vitro to induce inflammatory responses in cells like macrophages. nih.gov The investigation of compounds that can mitigate these responses is a significant area of research.

A structurally related compound, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), has demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells and zebrafish embryos. researchgate.netnih.gov These studies provide a mechanistic blueprint for how compounds like 2-Bromo-5-methylbenzene-1,4-diol might function. BEMB was found to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

The primary mechanism for these effects appears to be the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. mdpi.combiomolther.org By suppressing the activation of NF-κB, BEMB effectively reduces the production of these inflammatory molecules. nih.gov Furthermore, the anti-inflammatory action of BEMB is linked to its ability to inhibit the generation of reactive oxygen species (ROS), suggesting a connection between its antioxidant and anti-inflammatory properties. researchgate.netnih.gov

Table 2: Anti-inflammatory Effects of a Related Bromophenol (BEMB) in LPS-Induced Models

| Mediator/Pathway | Effect Observed | Model System | Reference |

| Nitric Oxide (NO) | Production inhibited | RAW264.7 cells & Zebrafish | researchgate.netnih.gov |

| iNOS & COX-2 | Expression inhibited | RAW264.7 cells & Zebrafish | researchgate.netnih.gov |

| Reactive Oxygen Species (ROS) | Production prevented | RAW264.7 cells | nih.gov |

| NF-κB (p65) | Expression and activation suppressed | RAW264.7 cells & Zebrafish | nih.gov |

Beyond antioxidant and anti-inflammatory effects, researchers are exploring other potential therapeutic applications of novel compounds by investigating their interactions with various enzymes. One such area of interest is the inhibition of tyrosinase. nih.gov Tyrosinase is a key enzyme in the biochemical pathway responsible for melanin (B1238610) production in the skin. nih.gov Inhibitors of this enzyme are sought after in cosmetics and dermatology for their potential to manage hyperpigmentation. nih.gov

While direct studies on the tyrosinase inhibitory activity of 2-Bromo-5-methylbenzene-1,4-diol are not prominent, research on other novel molecules, such as the peptide ECGYF, demonstrates the screening process. nih.gov Such studies show that effective inhibitors can interact with the enzyme through mechanisms like hydrogen bonding and hydrophobic interactions, as revealed by molecular docking simulations. nih.gov Given that phenolic structures are known to interact with tyrosinase, the potential for 2-Bromo-5-methylbenzene-1,4-diol and its derivatives to act as enzyme modulators remains a viable and interesting avenue for future investigation.

Potential in Materials Science and Polymer Chemistry Research

The functional groups present in 2-Bromo-5-methylbenzene-1,4-diol—two hydroxyl (-OH) groups and a bromine (-Br) atom on an aromatic ring—suggest its potential as a versatile building block in materials science and polymer chemistry. Hydroquinone and its derivatives are well-known monomers for producing high-performance polymers. acs.org

The two hydroxyl groups can participate in polycondensation reactions to form polymers like polyesters and polyethers. These polymers are valued for their thermal stability and mechanical properties. The presence of the methyl group can enhance solubility in organic solvents, facilitating processing.

Furthermore, the bromine atom offers several strategic advantages. It can be a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. It can also be used to create flame-retardant materials, as brominated compounds are known to act as flame retardants. While direct research on incorporating 2-Bromo-5-methylbenzene-1,4-diol into polymers is limited, its structural motifs are analogous to other monomers used in the synthesis of advanced materials, marking this as a promising area for future exploration. acs.org

Future Research Perspectives and Challenges